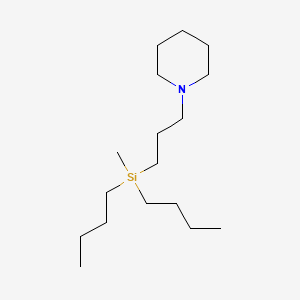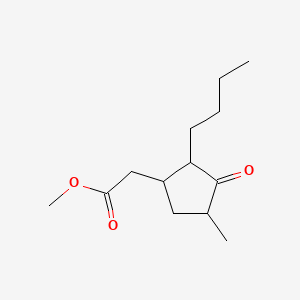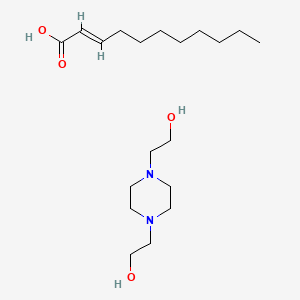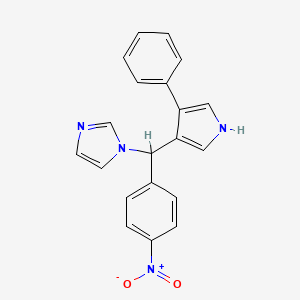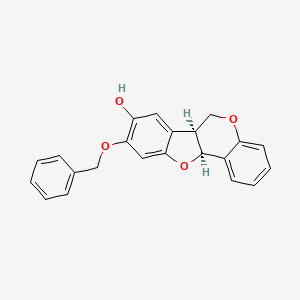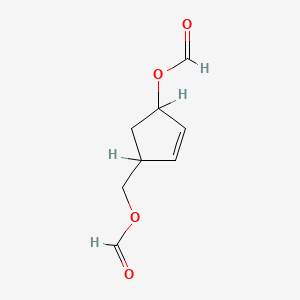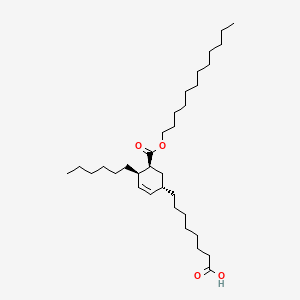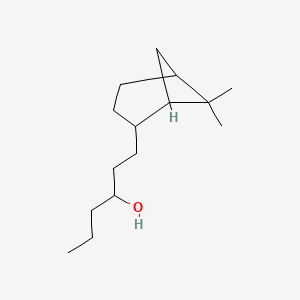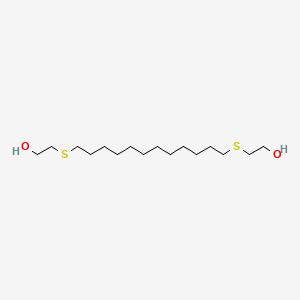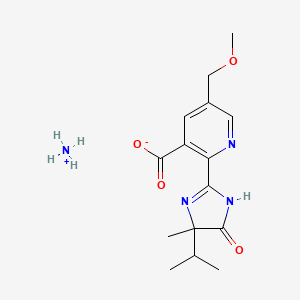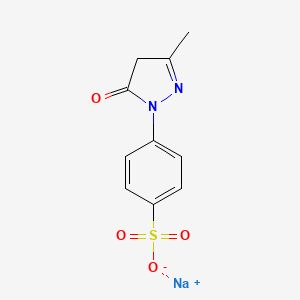
Tridocosyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridocosyl phosphate is an organic compound belonging to the class of phosphate esters It is characterized by the presence of a long-chain alkyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridocosyl phosphate can be synthesized through the esterification of phosphoric acid with tridocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and anhydrous conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous addition of tridocosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tridocosyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into phosphites or phosphonates.
Substitution: The phosphate group in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are employed.
Major Products:
Oxidation: Phosphoric acid and aldehydes/ketones.
Reduction: Phosphites or phosphonates.
Substitution: Halogenated or alkoxylated derivatives of this compound.
Scientific Research Applications
Tridocosyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: this compound is studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants due to its stability and functional properties.
Mechanism of Action
The mechanism of action of tridocosyl phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. In cell membranes, this compound can integrate into the lipid bilayer, affecting membrane fluidity and stability. These interactions can influence various cellular pathways and processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Tridocosyl phosphite: Similar in structure but contains a phosphite group instead of a phosphate group.
Tridocosyl phosphonate: Contains a phosphonate group, which differs in oxidation state from the phosphate group.
Tridocosyl phosphine oxide: Contains a phosphine oxide group, which has different reactivity and properties compared to the phosphate group.
Uniqueness: Tridocosyl phosphate is unique due to its long-chain alkyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactants or membrane-stabilizing agents. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Properties
CAS No. |
64131-09-5 |
|---|---|
Molecular Formula |
C66H135O4P |
Molecular Weight |
1023.7 g/mol |
IUPAC Name |
tridocosyl phosphate |
InChI |
InChI=1S/C66H135O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-68-71(67,69-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)70-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI Key |
JXPSMEWTSLEXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


